2-(四氢-2H-吡喃-4-氧基)苯甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

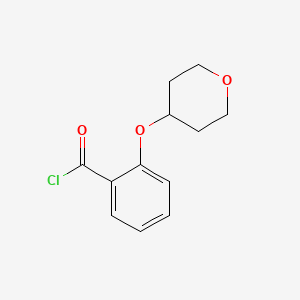

2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride is a specialty product for proteomics research applications . It has a molecular formula of C12H13ClO3 and a molecular weight of 240.68 g/mol .

Molecular Structure Analysis

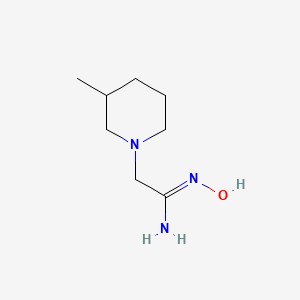

The molecular structure of 2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride consists of a benzoyl chloride group attached to a tetrahydropyran ring via an ether linkage . The benzoyl chloride group is an acyl chloride, and the tetrahydropyran ring is a saturated six-membered ring containing one oxygen atom .科学研究应用

合成和衍生物形成

- 类似于 2-(四氢-2H-吡喃-4-氧基)苯甲酰氯的化合物用于合成复杂的有机结构。例如,四氢-2H-吡喃羧酸的衍生物已被用于合成对氨基苯甲酸二酰胺,展示了此类化合物在合成化学中的多功能性 (Agekyan 和 Mkryan,2015)。

保护基化学

- 类似的化学结构已被用作有机合成中的保护基。例如,6-苯甲酰-3,4-二氢-(2H)-吡喃已被证明可以保护三醇,如甘油,展示了该化合物在复杂有机合成中的用途,并可能表明 2-(四氢-2H-吡喃-4-氧基)苯甲酰氯具有类似的应用 (Baker 等,2005)。

金属配合物合成

- 涉及吡喃酮衍生物及其金属配合物研究可能表明 2-(四氢-2H-吡喃-4-氧基)苯甲酰氯在配位化学中的潜在应用。此类化合物可以在形成与各种金属的金属配合物中充当配体,这在催化、材料科学和生物无机化学中具有重要意义 (Akbas 等,2008)。

杂环化合物合成

- 类似化合物在合成杂环结构中的多功能性已得到证实,它们被用于构建复杂的稠合杂环,表明在药物化学和材料科学中具有潜在的用途 (Kočí 和 Krchňák,2010)。

抗菌和抗氧化活性

- 相关化合物的官能化衍生物已被探索其抗菌和抗氧化特性,表明 2-(四氢-2H-吡喃-4-氧基)苯甲酰氯在开发新治疗剂方面的潜在研究途径 (Rangaswamy 等,2017)。

作用机制

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for benzoyl chloride derivatives .

Mode of Action

Benzoyl chloride derivatives are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

It’s plausible that it could be involved in reactions at the benzylic position, which are important for synthesis problems . The downstream effects of these reactions would depend on the specific targets and their roles in cellular processes.

Pharmacokinetics

Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect

Result of Action

Given its potential reactivity at the benzylic position, it could induce changes in target molecules, potentially affecting their function and leading to downstream cellular effects .

安全和危害

2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

未来方向

生化分析

Biochemical Properties

2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is used in the synthesis of potential histone deacetylase (HDAC) inhibitors . The compound’s interactions with enzymes such as HDACs involve the formation of covalent bonds, which can inhibit the enzyme’s activity and affect gene expression.

Cellular Effects

The effects of 2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of HDAC inhibitors can lead to changes in gene expression by altering the acetylation status of histones . This can result in the activation or repression of specific genes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzymes like HDACs . The compound binds to the active site of the enzyme, forming a covalent bond that inhibits its activity. This inhibition can lead to changes in gene expression by preventing the removal of acetyl groups from histones, thereby maintaining an open chromatin structure and promoting gene transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its degradation products can also have biological activity, which may contribute to its overall effects on cells.

Dosage Effects in Animal Models

The effects of 2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects . For instance, high doses of the compound can lead to the inhibition of essential enzymes, resulting in cellular dysfunction and toxicity.

Metabolic Pathways

2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on cellular function. For example, the compound’s interaction with HDACs can affect metabolic flux and metabolite levels by altering gene expression and enzyme activity.

Transport and Distribution

The transport and distribution of 2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its effects on cellular function.

Subcellular Localization

The subcellular localization of 2-(Tetrahydro-2H-pyran-4-yloxy)benzoyl chloride is essential for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, its localization to the nucleus can facilitate its interaction with nuclear enzymes like HDACs, thereby influencing gene expression and cellular processes.

属性

IUPAC Name |

2-(oxan-4-yloxy)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c13-12(14)10-3-1-2-4-11(10)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJPOEFQSOXMMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=CC=C2C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640229 |

Source

|

| Record name | 2-[(Oxan-4-yl)oxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-68-9 |

Source

|

| Record name | 2-[(Oxan-4-yl)oxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324950.png)

![1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324951.png)

![1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324952.png)

![1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324953.png)

![1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324954.png)

![1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324956.png)

![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1324960.png)

![2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1324965.png)

![3-(Dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]but-2-en-1-one](/img/structure/B1324973.png)

![1,4-Diazaspiro[5.5]undecan-5-one](/img/structure/B1324974.png)